1H-Benzoimidazole, 1-(2-fluorobenzyl)-2-phenylmethanesulfonyl-
1H-Benzoimidazole, 1-(2-fluorobenzyl)-2-phenylmethanesulfonyl-
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0984055
InChI:
InChI=1S/C21H17FN2O2S/c22-18-11-5-4-10-17(18)14-24-20-13-7-6-12-19(20)23-21(24)27(25,26)15-16-8-2-1-3-9-16/h1-13H,14-15H2
SMILES:
C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Molecular Formula:
C21H17FN2O2S
Molecular Weight:
380.4 g/mol
1H-Benzoimidazole, 1-(2-fluorobenzyl)-2-phenylmethanesulfonyl-
CAS No.:
Cat. No.: VC0984055
Molecular Formula: C21H17FN2O2S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN2O2S |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 2-benzylsulfonyl-1-[(2-fluorophenyl)methyl]benzimidazole |
| Standard InChI | InChI=1S/C21H17FN2O2S/c22-18-11-5-4-10-17(18)14-24-20-13-7-6-12-19(20)23-21(24)27(25,26)15-16-8-2-1-3-9-16/h1-13H,14-15H2 |
| Standard InChI Key | QCULZOQTTSQRLK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator